molecular formula C7H15Cl2F3N2O B2997459 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride CAS No. 1909320-19-9

1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride

Cat. No.: B2997459
CAS No.: 1909320-19-9
M. Wt: 271.11
InChI Key: XUUZBVWJOFTCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride ( 1909320-19-9) is a piperazine derivative with the molecular formula C7H15Cl2F3N2O and a molecular weight of 271.11 g/mol . Piperazine is a privileged scaffold in medicinal chemistry, extensively utilized for its favorable physicochemical properties and its ability to interact with a wide range of biological targets . Piperazine-based compounds are investigated across numerous therapeutic areas, including as antiviral, antibacterial, anticancer, and antidepressant agents . The piperazine ring often serves to optimize a molecule's pharmacokinetic profile and as a versatile building block for arranging pharmacophoric groups in three-dimensional space during drug design . The specific 2-(trifluoromethoxy)ethyl substitution on this piperazine dihydrochloride salt may be of particular interest for structure-activity relationship (SAR) studies, as fluorinated groups are known to influence a compound's metabolic stability, lipophilicity, and overall bioavailability. This makes it a valuable chemical intermediate for the synthesis and discovery of novel bioactive molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(trifluoromethoxy)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)13-6-5-12-3-1-11-2-4-12;;/h11H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUZBVWJOFTCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909320-19-9
Record name 1-[2-(trifluoromethoxy)ethyl]piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with trifluoromethanol under basic conditions. The key step includes the formation of the trifluoromethoxy group, which is achieved through the reaction of trifluoromethanol with a suitable base, followed by the addition of the piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Structural Features Physicochemical Properties References
1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride (Target) Trifluoromethoxyethyl group (-O-CF₃-CH₂-CH₂-) High polarity due to -O-CF₃; moderate lipophilicity.
GBR 12909 Bis(4-fluorophenyl)methoxyethyl, 3-phenylpropyl substituent High lipophilicity; strong dopamine transporter affinity.
I-893 Bis(fluorophenyl)methoxyethyl group Moderate polarity; modulates dopamine/norepinephrine turnover.
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride Trifluoromethylphenyl ethyl group (CF₃-Ph-CH₂-CH₂-) Higher lipophilicity than target; potential CNS penetration.
Buclizine Dihydrochloride Benzhydryl (diphenylmethyl) and tert-butyl groups Extremely lipophilic; antihistaminic activity.
Key Observations:
  • Lipophilicity : Bulky aromatic substituents (e.g., benzhydryl in buclizine) enhance lipophilicity, favoring CNS activity, whereas the target’s -O-CF₃ group balances polarity and lipid solubility .
Dopaminergic Activity
  • GBR 12909 : A selective dopamine reuptake inhibitor, increasing extracellular dopamine in the nucleus accumbens to 400% of basal levels. Its 3-phenylpropyl group enhances transporter binding .
  • I-893: Alters dopamine and norepinephrine turnover without causing long-term depletion, suggesting a reversible mechanism .
Antihistaminic Activity
  • Buclizine/Meclizine : Block histamine H₁ receptors via bulky aromatic substituents. The target compound’s smaller substituent likely precludes significant antihistaminic effects .

Pharmacokinetic Considerations

  • Metabolic Stability: Fluorinated groups (e.g., -CF₃, -F) generally resist oxidative metabolism. The target’s trifluoromethoxy group may offer longer half-life than non-fluorinated analogs but shorter than bis(fluorophenyl) derivatives like GBR 12909 .
  • Tissue Distribution : The target’s moderate lipophilicity suggests balanced peripheral and CNS distribution, contrasting with highly lipophilic compounds like buclizine (primarily peripheral) or GBR 12909 (CNS-targeted) .

Biological Activity

1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiprotozoal research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₄Cl₂F₃N
  • Molecular Weight : 232.12 g/mol
  • CAS Number : 1909320-19-9

The biological activity of this compound primarily involves its interaction with various biological targets, leading to significant effects on pathogen viability.

Target Organisms

  • Leishmania aethiopica : A protozoan parasite responsible for leishmaniasis.
  • Plasmodium berghei : A rodent malaria model organism.

Mode of Action

The compound exhibits its effects through:

  • Molecular Docking : Facilitating binding to specific targets in pathogens.
  • Inhibition of Key Metabolic Enzymes : Disrupting essential cellular processes critical for pathogen survival.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

ActivityTarget OrganismEffectiveness
AntileishmanialLeishmania aethiopicaSignificant reduction in viability
AntimalarialPlasmodium bergheiSignificant reduction in viability
AntimicrobialVarious bacteriaPotential antibacterial properties

Antileishmanial Activity

A study demonstrated that treatment with this compound led to a marked decrease in parasite load in infected macrophages. The compound exhibited an IC50 value indicative of potent activity against Leishmania aethiopica, suggesting its potential as a therapeutic agent for leishmaniasis.

Antimalarial Activity

Research evaluating the effects of this compound on Plasmodium berghei-infected mice showed that treated subjects had significantly lower parasitemia compared to controls. This suggests its potential as an effective antimalarial agent.

Antimicrobial Properties

In vitro studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. However, specific minimum inhibitory concentration (MIC) values were not consistently reported across studies, indicating variability in effectiveness.

Biochemical Pathways

The interactions of this compound with biological targets involve several biochemical pathways:

  • Disruption of Cellular Processes : The compound interferes with critical metabolic pathways in target pathogens.
  • Formation of Reactive Metabolites : Potentially leading to oxidative stress within the pathogen cells.

Q & A

Basic Research Questions

Q. What coupling reagents are effective for synthesizing 1-[2-(Trifluoromethoxy)ethyl]piperazine derivatives?

  • Methodological Answer : Piperazine derivatives are often synthesized using carbodiimide-based coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with activators such as 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reaction efficiency. These reagents facilitate amide bond formation between carboxyl groups and piperazine amines, as demonstrated in peptide derivatization studies .

Q. How can researchers confirm the structural integrity of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride?

  • Methodological Answer : Analytical techniques include:

  • Melting Point Analysis : Compare observed melting points (e.g., 231–235°C for structurally similar piperazine salts) with literature values .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions and trifluoromethoxy group integration.
  • Mass Spectrometry : Confirm molecular weight (e.g., theoretical vs. observed m/z) .

Q. What purification methods are suitable for isolating this compound?

  • Methodological Answer : Precipitation in acetone is effective for isolating hydrochloride salts, as shown in the synthesis of perylene-functionalized piperazine derivatives. Recrystallization from ethanol or dichloromethane/ether mixtures can further improve purity .

Advanced Research Questions

Q. How does the trifluoromethoxyethyl group influence receptor binding in pharmacological studies?

  • Methodological Answer : The trifluoromethoxy group enhances lipophilicity and metabolic stability, which can be evaluated via:

  • Structure-Activity Relationship (SAR) : Compare binding affinity (e.g., IC50_{50}) of analogs with/without the substituent using radioligand assays (e.g., σ-1 receptor studies) .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) to assess steric/electronic effects .

Q. What strategies address stereochemical inconsistencies in piperazine dihydrochloride synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use tert-butoxycarbonyl (Boc) protection during synthesis to control stereochemistry, followed by acidic deprotection (e.g., HCl in dioxane) .
  • Diastereomer Separation : Employ column chromatography with silica gel and polar solvents (e.g., methanol/chloroform gradients) .

Q. How can researchers resolve contradictions in solubility data during in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers with surfactants (e.g., Tween-80) to identify optimal dissolution conditions.
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous media to adjust concentration thresholds .

Q. What analytical workflows validate batch-to-batch consistency in industrial research?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to monitor purity (>97%) .
  • Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm dihydrochloride stoichiometry .

Data Contradiction Analysis

Q. Why might in vivo efficacy studies yield variable results for structurally similar piperazine derivatives?

  • Methodological Answer : Variability may arise from:

  • Metabolic Differences : Use LC-MS/MS to quantify active metabolites in plasma and correlate with efficacy.
  • Blood-Brain Barrier Penetration : Assess logP values and perform PET imaging with radiolabeled analogs to evaluate CNS bioavailability .

Q. How do reaction conditions impact the stability of the trifluoromethoxyethyl moiety?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under varying pH and humidity.
  • Reaction Optimization : Avoid strong bases or prolonged heating (>100°C) to prevent hydrolysis of the trifluoromethoxy group .

Tables for Key Data

Property Value/Technique Reference
Melting Point 231–235°C (similar analogs)
Solubility (DMSO) >50 mg/mL (empirical screening)
Purity (HPLC) ≥97%
Stereochemical Control Boc-protection → HCl deprotection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.